5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline
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Overview
Description
5-(4-Benzylpiperazin-1-yl)-2-methyl-4-nitroaniline is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzylpiperazine moiety, which is a common feature in many pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline typically involves the reaction of 4-nitroaniline with benzylpiperazine under specific conditions. One common method involves the use of a reductive amination process, where 4-nitroaniline is reacted with benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential to achieve consistent product quality. The purification of the final product is typically done using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Benzylpiperazin-1-yl)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(4-benzylpiperazin-1-yl)-2-methyl-4-aminobenzene .
Scientific Research Applications
5-(4-Benzylpiperazin-1-yl)-2-methyl-4-nitroaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline involves its interaction with specific molecular targets in biological systems. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various pharmacological effects, such as antimicrobial activity . The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
Uniqueness
5-(4-Benzylpiperazin-1-yl)-2-methyl-4-nitroaniline is unique due to its specific structural features, which confer distinct biological activities
Properties
CAS No. |
751462-86-9 |
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Molecular Formula |
C18H22N4O2 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C18H22N4O2/c1-14-11-18(22(23)24)17(12-16(14)19)21-9-7-20(8-10-21)13-15-5-3-2-4-6-15/h2-6,11-12H,7-10,13,19H2,1H3 |
InChI Key |
ZEFXWOMFCPRXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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